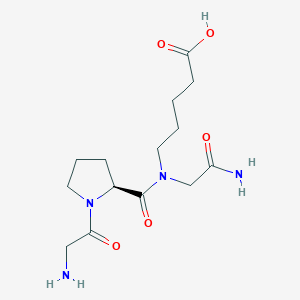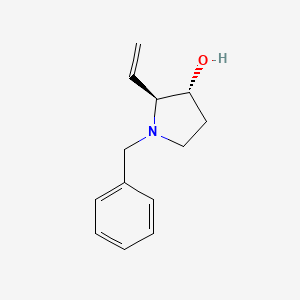
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a vinyl group at the second carbon, and a hydroxyl group at the third carbon. The stereochemistry of this molecule is defined by the (2S,3R) configuration, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enoate precursor has been reported to yield high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of robust and scalable reaction conditions, such as high-yielding catalytic processes and efficient purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as Pd/C (Palladium on carbon) for hydrogenation.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the vinyl group results in an ethyl-substituted pyrrolidine.
Applications De Recherche Scientifique
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mécanisme D'action
The mechanism of action of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share structural similarities and are used in the synthesis of biologically active molecules.
Uniqueness
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921202-52-0 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H17NO/c1-2-12-13(15)8-9-14(12)10-11-6-4-3-5-7-11/h2-7,12-13,15H,1,8-10H2/t12-,13+/m0/s1 |
Clé InChI |
PIQPFVUJEXQUIL-QWHCGFSZSA-N |
SMILES isomérique |
C=C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)O |
SMILES canonique |
C=CC1C(CCN1CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
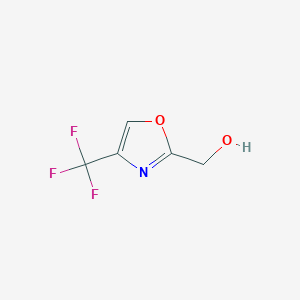
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
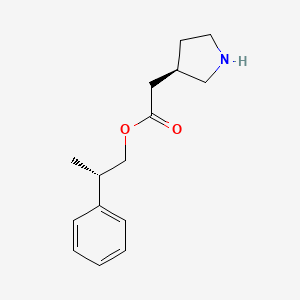
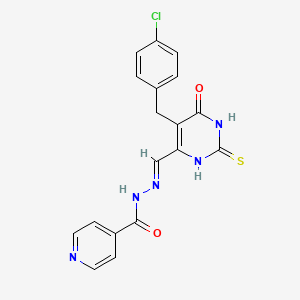
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
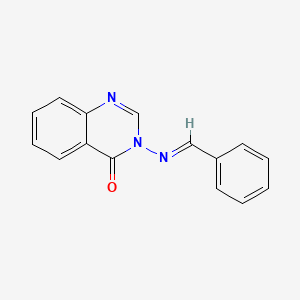
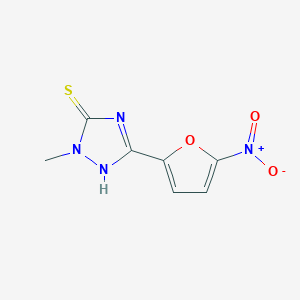
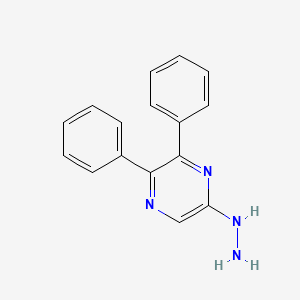
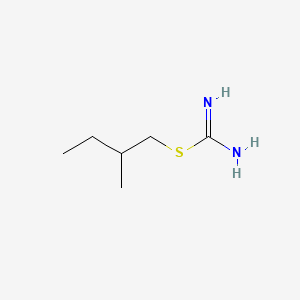
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
